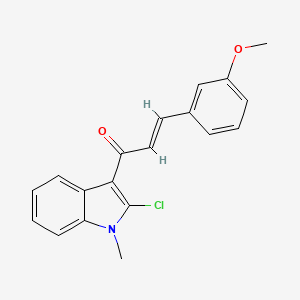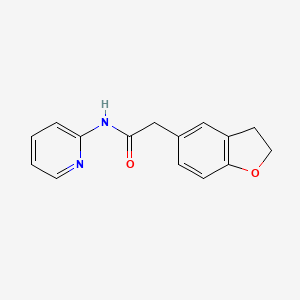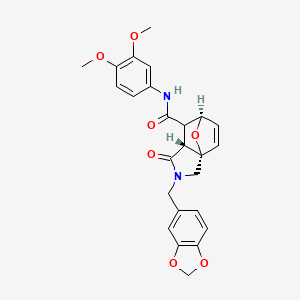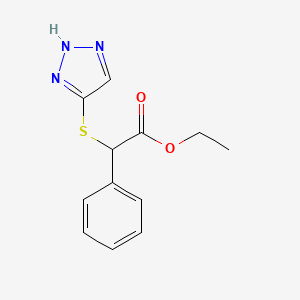
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.
Condensation: The final step involves the condensation of the chlorinated, methylated indole with 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloro-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one
- 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one
- 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one
Uniqueness
1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(3-methoxyphenyl)-2-propen-1-one is unique due to its specific substitution pattern on the indole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of the chloro and methoxy groups can affect the compound’s electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C19H16ClNO2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
(E)-1-(2-chloro-1-methylindol-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16ClNO2/c1-21-16-9-4-3-8-15(16)18(19(21)20)17(22)11-10-13-6-5-7-14(12-13)23-2/h3-12H,1-2H3/b11-10+ |
InChI Key |
DGMIHMFFVHAURI-ZHACJKMWSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC(=CC=C3)OC |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromobenzyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B13376423.png)
![6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376432.png)
![4-[(4-Methoxyphenyl)acetyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13376436.png)

![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)
![1-(Phenylmethyl)spiro[piperidine-4,4a(2)-[4H]tetrazolo[1,5-a]thieno[2,3-f][1,4]diazepin]-6a(2)(5a(2)H)-one](/img/structure/B13376444.png)
![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)


![N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)

